molecular formula C11H11N3O B13349059 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one

Cat. No.: B13349059
M. Wt: 201.22 g/mol
InChI Key: XRRFTBXMSNEMSW-UHFFFAOYSA-N
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Description

3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with an amino group and a pyridin-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the condensation of 2-chloromethylpyridine with 3-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives with reduced functional groups.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its unique structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-amine: A simpler analog with similar reactivity but lacking the pyridin-2-ylmethyl substituent.

    1H-Pyrazolo[3,4-b]pyridine: A structurally related compound with a fused pyrazole ring.

    1H-Pyrrolo[2,3-b]pyridine: Another related compound with a fused pyrrole ring.

Uniqueness

3-Amino-1-(pyridin-2-ylmethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

3-amino-1-(pyridin-2-ylmethyl)pyridin-2-one

InChI

InChI=1S/C11H11N3O/c12-10-5-3-7-14(11(10)15)8-9-4-1-2-6-13-9/h1-7H,8,12H2

InChI Key

XRRFTBXMSNEMSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C=CC=C(C2=O)N

Origin of Product

United States

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